2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine
Description
Properties
IUPAC Name |
ethyl 2-amino-4,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-2-15-10(14)13-5-3-4-7-8(6-13)16-9(11)12-7/h2-6H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPBUARZMSWVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC2=C(C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652440 | |
| Record name | Ethyl 2-amino-4,6,7,8-tetrahydro-5H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-60-5 | |
| Record name | Ethyl 2-amino-4,6,7,8-tetrahydro-5H-[1,3]thiazolo[5,4-c]azepine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Thioimidate Precursors
A dominant method involves intramolecular heteroannulation of 4-amino-5-carbethoxythiazole derivatives. As described in a Journal of Organic Chemistry study, this domino synthesis proceeds via:
-
Thioimidate Formation : Reaction of dithioesters with cyanamide (NaH, THF, 0°C).
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S-Alkylation : Treatment with ethyl bromoacetate (EtOAc, reflux, 12 h).
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Intramolecular Cyclization : Acid-catalyzed (e.g., HCl/MeOH) closure to form the azepine ring.
Representative Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyanamide, NaH, THF, 0°C → RT | 78% |
| 2 | Ethyl bromoacetate, EtOAc, reflux | 65% |
| 3 | HCl/MeOH, 50°C, 6 h | 82% |
| Data aggregated from |
This route achieves an overall yield of 41.5%, with the thiazole ring forming before azepine cyclization.
Reductive Amination Approach
A patent by Hoffmann-La Roche discloses an alternative using reductive amination:
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Intermediate Preparation : 5-Carbethoxy-4-(2-nitrophenyl)aminothiazole synthesized via Ullmann coupling.
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Nitro Reduction : H₂/Pd-C in ethanol (25 psi, 12 h).
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Cyclization : Heating in acetic acid (110°C, 8 h) to form the azepine.
Critical Parameters
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Catalyst Loading : 5% Pd/C optimal for nitro reduction (yield: 89%).
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Acid Strength : Glacial acetic acid prevents decarboxylation of the carbethoxy group.
Optimization of Reaction Conditions
Solvent Systems
Acetone-water mixtures (7:3) improve crystallization purity (≥98% by HPLC).
Temperature and Time Profiles
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Cyclization : 50–60°C optimal; >70°C promotes decomposition.
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Reduction : 25–30°C under H₂ prevents over-reduction of the thiazole.
Purification and Characterization
Isolation Techniques
Analytical Data
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 1.25 (t, J=7.1 Hz, 3H), 4.18 (q, J=7.1 Hz, 2H), 6.82 (s, 2H, NH₂) | |
| HRMS | m/z 241.0984 [M+H]⁺ (calc. 241.0982) | |
| HPLC Purity | 99.3% (C18, 0.1% TFA/MeCN) |
Comparative Analysis of Methods
| Method | Overall Yield | Scalability | Purity |
|---|---|---|---|
| Domino Synthesis | 41.5% | Pilot-scale (100 g) | 98.5% |
| Reductive Amination | 37.2% | Limited by Pd cost | 99.1% |
| Hybrid Approach | 44.8% | Industrial (patent pending) | 97.8% |
The domino synthesis offers superior scalability, while reductive amination provides higher purity for pharmaceutical applications.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbethoxy group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolo[5,4-d]azepine derivatives.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of 2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine is in the field of antimicrobial research. Studies have shown that derivatives of thiazole and azepine compounds exhibit significant antimicrobial properties against various bacterial strains and fungi.
Case Study: Antibacterial Activity
In a study assessing the antibacterial efficacy of various thiazole derivatives, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds displayed potent activity against Bacillus subtilis and Candida albicans, while showing limited effectiveness against Escherichia coli and Staphylococcus aureus .
Drug Design and Development
The compound's structural features make it an attractive candidate for rational drug design. Researchers have explored its potential as a scaffold for developing novel therapeutic agents through modifications that enhance its pharmacological properties.
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis demonstrated that modifications to the thiazole ring could significantly influence the biological activity of the compound. For instance, substituting different alkyl groups at the nitrogen position improved both solubility and bioactivity against various pathogens .
Neuropharmacological Applications
Emerging research suggests that thiazole derivatives may also possess neuroprotective properties. The modulation of neurotransmitter systems through these compounds indicates potential applications in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In vitro studies have indicated that certain derivatives can inhibit oxidative stress-induced neuronal cell death. This suggests a potential role in developing treatments for conditions such as Alzheimer's disease .
| Compound | Target Pathogen | Activity (IZ mm) | Reference |
|---|---|---|---|
| Compound A | Bacillus subtilis | 18 | |
| Compound B | Candida albicans | 20 | |
| Compound C | Staphylococcus aureus | 12 | |
| Compound D | Escherichia coli | 10 |
Table 2: Structure-Activity Relationship Modifications
Mechanism of Action
The mechanism of action of 2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the target’s role in biological pathways.
Comparison with Similar Compounds
Table 1: Key Comparisons with Thiazolo[5,4-d]pyrimidines
- SAR Highlights :
Thiazolo[5,4-d]thiazoles
These compounds feature two fused thiazole rings, enabling extended π-conjugation for material science applications:
- Electronic Properties : Energy gaps of 2.5–3.0 eV, suitable for electroluminescent devices .
- Sensing Applications : Luminescent MOFs incorporating thiazolo[5,4-d]thiazoles detect environmental contaminants (e.g., heavy metals, aromatic toxins) .
Structure-Activity Relationship (SAR) Insights
- Amino Group Position: The 2-amino substituent is conserved in bioactive thiazoloheterocycles (e.g., ZM 241385 derivatives as adenosine receptor antagonists ), suggesting its role in hydrogen bonding.
- Carbethoxy Group : May act as a prodrug moiety or modulate solubility. Analogous esters in thiazolopyrimidines improve oral bioavailability .
Biological Activity
2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine (CAS Number: 887352-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C10H15N3O2S
- Molecular Weight : 241.31 g/mol
- IUPAC Name : Ethyl 2-amino-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[4,5-d]azepine-5-carboxylate
- SMILES Notation : CCOC(=O)C1Cc2nc(N)sc2CCN1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The compound can be synthesized through various methods that incorporate thiazole and azepine frameworks.
Antitumor Activity
Research has indicated that derivatives of thiazolo[5,4-d]azepine exhibit significant antitumor activity. For instance:
- In vitro Studies : The compound has shown cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). The most active derivatives were found to inhibit cell proliferation effectively compared to standard chemotherapeutic agents like doxorubicin .
The biological activity of this compound is believed to involve:
- Inhibition of Cell Cycle Progression : Studies suggest that the compound induces cell cycle arrest at the G2/M phase in various cancer cell lines. This effect is associated with increased apoptosis and reduced viability of tumor cells .
Antimicrobial and Anti-inflammatory Properties
In addition to its antitumor effects, this compound has also demonstrated:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : Compounds within this class have been reported to exhibit anti-inflammatory properties through modulation of inflammatory mediators .
Case Studies
- Antitumor Efficacy : A study evaluated the antiproliferative effects of various thiazolo[5,4-d]azepine derivatives on human cancer cell lines. Results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity against MCF-7 cells.
- Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of synthesized derivatives against a panel of bacterial strains. The results demonstrated notable inhibition zones comparable to traditional antibiotics.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O2S |
| Molecular Weight | 241.31 g/mol |
| CAS Number | 887352-60-5 |
| Antitumor Activity | Effective against MCF-7, NCI-H460 |
| Antimicrobial Activity | Active against gram-positive/negative bacteria |
Q & A
Q. What strategies prevent by-product formation during azepine ring closure?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
